molecular formula C7H4ClN3O2S B2599938 Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1564633-21-1

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B2599938
CAS No.: 1564633-21-1
M. Wt: 229.64
InChI Key: MNARSWJKTMFKAR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methyl ester group at the 3rd position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate thioamide and chloro-pyrimidine precursors. One common method includes the reaction of 2-amino-4-chloropyrimidine with a thioamide under acidic conditions to form the thiazolopyrimidine core. The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Chloropyrimidine Derivatives: Compounds with a chloropyrimidine core but different fused rings or substituents.

Uniqueness

Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl ester group enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2S/c1-13-7(12)5-3-4(11-14-5)6(8)10-2-9-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARSWJKTMFKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NS1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564633-21-1
Record name methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
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